

# Structural Characterization of Acety lurethane and its Derivatives: A Technical Guide

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## Compound of Interest

Compound Name: Acety lurethane

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## Introduction

**Acety lurethane** (ethyl N-acetylcarbamate) and its derivatives are of significant interest in medicinal chemistry and materials science. A thorough understanding of their three-dimensional structure is paramount for elucidating structure-activity relationships, designing novel therapeutic agents, and engineering advanced materials. While a definitive crystal structure for the parent compound, **acety lurethane**, is not publicly available, this guide provides a comprehensive overview of the methodologies used for its structural characterization. We will delve into the experimental protocols for determining crystal structures, present available physicochemical and spectroscopic data for **acety lurethane** and a key derivative, N-cyano**acety lurethane**, and use crystallographic data from closely related compounds to illustrate the principles of structural analysis.

## Molecular Structures

The fundamental structures of **acety lurethane** and its derivative, N-cyano**acety lurethane**, are depicted below, highlighting their key functional groups. The presence of the acetyl and cyano moieties significantly influences the electronic properties and potential intermolecular interactions of these molecules.

**Figure 1:** Chemical structures of **Acety lurethane** and N-Cyano**acety lurethane**.

## Physicochemical and Spectroscopic Data

A summary of the available physicochemical and spectroscopic data for **acetylurethane** and **N-cyanoacetylurethane** is presented below. This data is crucial for the initial characterization and identification of these compounds.

Property	Acetylurethane	N-Cyanoacetylurethane	Reference
Molecular Formula	C <sub>5</sub> H <sub>9</sub> NO <sub>3</sub>	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O <sub>3</sub>	
Molecular Weight	131.13 g/mol	156.14 g/mol	[1]
CAS Number	2597-54-8	6629-04-5	[1]
Melting Point	Not available	167-169 °C	[2][3]
Appearance	-	Pale Yellow Solid	[2]
IUPAC Name	ethyl N-acetylcarbamate	ethyl N-(2-cyanoacetyl)carbamate	[1]
SMILES	<chem>CCOC(=O)NC(=O)C</chem>	<chem>CCOC(=O)NC(=O)CC#N</chem>	[1]
InChIKey	CLLOFODTUXGHHT-UHFFFAOYSA-N	HSOGVWWWGVFXG-F-UHFFFAOYSA-N	[1]

## Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive method for determining the three-dimensional atomic arrangement of a molecule is single-crystal X-ray diffraction.[4] The general workflow for such an experiment is outlined below.

**Figure 2:** General workflow for single-crystal X-ray diffraction.

## Detailed Methodology

- **Synthesis and Purification:** The compound of interest must be synthesized and purified to a high degree. Impurities can inhibit crystallization or lead to poor quality crystals.
- **Crystal Growth:** Single crystals of suitable size and quality are grown. This is often the most challenging step and can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. For example, single crystals of some carbamate derivatives have been obtained by slow crystallization from a N,N-dimethylformamide solution.<sup>[5]</sup><sup>[6]</sup>
- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- **X-ray Data Collection:** The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam.<sup>[4]</sup> As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots.<sup>[7]</sup> The intensities and positions of these spots are recorded by a detector.<sup>[4]</sup>
- **Data Processing and Reduction:** The raw diffraction data is processed to correct for experimental factors and to extract the intensities of the individual reflections.
- **Structure Solution:** The processed data is used to solve the "phase problem" and generate an initial electron density map of the unit cell.
- **Structure Refinement:** An atomic model is built into the electron density map and refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction data.
- **Validation and Analysis:** The final refined structure is validated to ensure its quality and analyzed to determine geometric parameters such as bond lengths, bond angles, and torsion angles.

## Crystallographic Data of Related Carbamate Derivatives

While the crystal structure of **acetylurethane** is not available, the crystallographic data from related N-acyl carbamates provide valuable insights into the expected structural features.

Below are tables summarizing the crystal data for two such compounds.

Table 1: Crystal Data for Ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate[5][6]

Parameter	Value
Chemical Formula	C <sub>21</sub> H <sub>22</sub> N <sub>2</sub> O <sub>2</sub> S
Formula Weight	366.47
Crystal System	Orthorhombic
Space Group	P212121
a (Å)	5.4534 (11)
b (Å)	Not Reported
c (Å)	Not Reported
α (°)	90
β (°)	90
γ (°)	90
Volume (Å <sup>3</sup> )	Not Reported
Z	Not Reported
Calculated Density (Mg m <sup>-3</sup> )	1.293

Table 2: Crystal Data for Ethyl N-(2-acetyl-3-oxo-1-phenylbutyl)carbamate[8]

Parameter	Value
Chemical Formula	C15H19NO4
Formula Weight	277.31
Crystal System	Triclinic
Space Group	P-1
a (Å)	5.392 (2)
b (Å)	9.204 (2)
c (Å)	15.841 (6)
$\alpha$ (°)	81.58 (2)
$\beta$ (°)	81.98 (2)
$\gamma$ (°)	89.13 (3)
Volume (Å <sup>3</sup> )	770.1 (4)
Z	2
Calculated Density (g cm <sup>-3</sup> )	Not Reported

## Conclusion

This technical guide has outlined the key methodologies and data pertinent to the structural characterization of **acetylurethane** and its derivatives. While a definitive crystal structure for **acetylurethane** remains to be determined, the provided data on related compounds and the detailed experimental workflow for X-ray crystallography offer a solid foundation for researchers in the fields of chemistry, biology, and drug development. The pursuit of the crystal structure of **acetylurethane** is a valuable endeavor that would provide significant insights into its chemical behavior and biological activity.

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